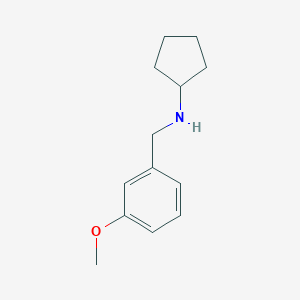

Cyclopentyl-(3-methoxy-benzyl)-amine

Description

BenchChem offers high-quality Cyclopentyl-(3-methoxy-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl-(3-methoxy-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUBODKVEXFVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354518 | |

| Record name | N-[(3-Methoxyphenyl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147724-24-1 | |

| Record name | N-[(3-Methoxyphenyl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine

Introduction

Cyclopentyl-(3-methoxy-benzyl)-amine is a secondary amine of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a cyclopentyl group and a substituted benzyl moiety, serves as a valuable scaffold for the synthesis of various biologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in the field. The methodologies described herein are grounded in established chemical literature and are designed to be reproducible and scalable.

The core of the most prevalent synthetic strategy for Cyclopentyl-(3-methoxy-benzyl)-amine revolves around the principle of reductive amination . This powerful and versatile reaction forms a new carbon-nitrogen bond by first condensing a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Core Synthetic Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine is the reductive amination of cyclopentanone with 3-methoxybenzylamine. This two-step, one-pot reaction is favored for its efficiency and the ready availability of the starting materials.

Reaction Overview

The overall transformation can be depicted as follows:

Figure 1: General scheme for the reductive amination of cyclopentanone with 3-methoxybenzylamine.

Mechanistic Considerations

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (3-methoxybenzylamine) on the electrophilic carbonyl carbon of cyclopentanone. This is followed by dehydration to form the corresponding N-substituted imine. This step is typically acid-catalyzed to facilitate the protonation of the carbonyl oxygen, thereby increasing its electrophilicity. The removal of water drives the equilibrium towards the formation of the imine.

-

Reduction: The imine intermediate is then reduced to the final secondary amine product. The choice of reducing agent is critical and depends on the specific reaction conditions and the presence of other functional groups. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Pt/C).

Experimental Protocols

Below are detailed protocols for the synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine using different reducing agents.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is a mild and selective reducing agent, often preferred for its tolerance of a wide range of functional groups and its effectiveness under slightly acidic conditions, which are ideal for imine formation.

Experimental Workflow:

Figure 2: Workflow for reductive amination using sodium triacetoxyborohydride.

Step-by-Step Methodology:

-

To a solution of cyclopentanone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.2 M), add 3-methoxybenzylamine (1.0-1.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data Summary (Protocol 1):

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Cyclopentanone | 1.0 eq | |

| 3-Methoxybenzylamine | 1.0 - 1.2 eq | A slight excess can drive imine formation. |

| Sodium Triacetoxyborohydride | 1.2 - 1.5 eq | Added portion-wise to control the reaction rate. |

| Solvent | DCE or THF (0.2 M) | |

| Temperature | 0 °C to Room Temp. | |

| Reaction Time | 12 - 24 hours | Monitor for completion. |

| Typical Yield | 75-90% | After purification. |

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is another effective method, particularly for larger-scale syntheses, as it avoids the use of stoichiometric metal hydride reagents.[1]

Experimental Workflow:

Figure 3: Workflow for reductive amination via catalytic hydrogenation.

Step-by-Step Methodology:

-

In a suitable hydrogenation vessel, dissolve cyclopentanone (1.0 eq) and 3-methoxybenzylamine (1.0-1.1 eq) in a solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt% on a dry basis).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the uptake of hydrogen and by TLC or LC-MS analysis of aliquots.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification by column chromatography or distillation may be necessary.

Quantitative Data Summary (Protocol 2):

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Cyclopentanone | 1.0 eq | |

| 3-Methoxybenzylamine | 1.0 - 1.1 eq | |

| Pd/C (10%) | 1-5 mol% | Catalyst loading can be optimized. |

| Solvent | Methanol or Ethanol | |

| Hydrogen Pressure | 50 - 100 psi | |

| Temperature | Room Temperature | |

| Reaction Time | 4 - 12 hours | Monitor for completion. |

| Typical Yield | 80-95% |

Trustworthiness: Self-Validating Systems

To ensure the successful and safe execution of these protocols, a self-validating system should be in place. This involves continuous monitoring and characterization throughout the synthesis.

-

Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is crucial to determine the point of completion and to identify the formation of any significant by-products. For instance, in the reductive amination of cyclopentanone, incomplete reaction could leave unreacted starting materials, while side reactions could include the formation of N,N-dicyclopentylamine.[2]

-

Product Characterization: The identity and purity of the final product, Cyclopentyl-(3-methoxy-benzyl)-amine, must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the N-H stretch of the secondary amine.

-

Alternative Synthetic Approaches

N-Alkylation of 3-Methoxybenzylamine

In this approach, 3-methoxybenzylamine is reacted with a cyclopentyl halide or a cyclopentyl sulfonate ester.

Reaction Scheme:

Figure 4: N-alkylation of 3-methoxybenzylamine with a cyclopentyl electrophile.

This method often requires more forcing conditions (e.g., elevated temperatures) and can be prone to over-alkylation, leading to the formation of the tertiary amine. The choice of base and solvent is critical to optimize the yield of the desired secondary amine.

Conclusion

The synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine is most efficiently achieved through the reductive amination of cyclopentanone with 3-methoxybenzylamine. The choice between a chemical reducing agent like sodium triacetoxyborohydride and catalytic hydrogenation will depend on the scale of the reaction and the available laboratory equipment. For both methods, careful monitoring and thorough characterization are paramount to ensure the synthesis of a high-purity product. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

- Organic Syntheses Procedure. (n.d.). N-Benzyl-1-(trimethylsilyl)methanamine.

- ResearchGate. (2025, August 7). Reductive amination of cyclopentanone.

- ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions.

- Google Patents. (n.d.). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

- Santa Cruz Biotechnology. (n.d.). Cyclopentyl-(3-methoxy-benzyl)-amine.

- Santa Cruz Biotechnology. (n.d.). Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride.

- Organic Syntheses Procedure. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE.

- Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.

- PubMed. (1984). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine.

- Google Patents. (n.d.). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.

- Sigma-Aldrich. (n.d.). 2,5-BIS(3-METHOXYBENZYLIDENE)CYCLOPENTANONE.

- Asian Journal of Chemistry. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.

- MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.

- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Organic Syntheses. (n.d.). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE.

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Google Patents. (n.d.). EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives.

Sources

An In-depth Technical Guide to Cyclopentyl-(3-methoxy-benzyl)-amine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclopentyl-(3-methoxy-benzyl)-amine. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from authoritative chemical databases and analogous compounds to present a robust profile. The guide delves into the structural and physicochemical characteristics, predicted spectral data, potential synthetic routes, and the reactivity of this secondary amine. The content is structured to provide researchers and drug development professionals with a foundational understanding of this compound, highlighting the influence of its constituent functional groups—the cyclopentyl moiety, the secondary amine, and the 3-methoxybenzyl group. This document aims to serve as a valuable resource for hypothesis generation, experimental design, and the anticipation of the compound's behavior in various chemical and biological systems.

Introduction

Cyclopentyl-(3-methoxy-benzyl)-amine is a secondary amine featuring a cyclopentyl group and a 3-methoxybenzyl substituent attached to the nitrogen atom. While specific research on this exact molecule is not extensively published, its structural motifs are prevalent in medicinal chemistry and organic synthesis. The cyclopentyl group can enhance lipophilicity and metabolic stability, the secondary amine provides a key site for hydrogen bonding and salt formation, and the methoxybenzyl group can influence electronic properties and offers a site for metabolic transformation or synthetic modification. Understanding the interplay of these functional groups is crucial for predicting the compound's behavior and potential applications. This guide provides a detailed examination of its properties, drawing on data from its hydrochloride salt and structurally related molecules.

Physicochemical Properties

Direct experimental data for the free base form of Cyclopentyl-(3-methoxy-benzyl)-amine is scarce. However, properties can be predicted based on its structure and data from its hydrochloride salt and similar compounds.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | N-(3-methoxybenzyl)cyclopentanamine | N/A |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | Calculated |

| CAS Number | Not available for free base | N/A |

| Hydrochloride Salt CAS | Not explicitly found | N/A |

| Hydrochloride Salt MW | 241.76 g/mol | [1] |

Predicted Physical Properties

The following properties are estimated based on data from structurally analogous compounds such as Cyclopentyl-(3,4-dimethoxy-benzyl)-amine and N-benzylcyclopentanamine.[2][3]

| Property | Predicted Value | Notes |

| Boiling Point | ~330-350 °C | Extrapolated from similar structures.[2][4] |

| Density | ~1.0 g/cm³ | Based on related compounds.[2] |

| pKa (of conjugate acid) | ~9.5 | Typical for secondary amines.[2] |

| LogP | ~3.0 | Estimated based on structural fragments. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | General characteristic of similar amines. |

Chemical Properties and Reactivity

The chemical behavior of Cyclopentyl-(3-methoxy-benzyl)-amine is dictated by its secondary amine and the 3-methoxybenzyl group.

Basicity and Salt Formation

As a secondary amine, the lone pair of electrons on the nitrogen atom imparts basic properties. It readily reacts with acids to form salts, such as the commercially available hydrochloride salt.[1] This property is crucial for its handling, formulation, and potential use in pharmaceutical applications.

Reactivity of the Methoxybenzyl Group

The methoxybenzyl group, particularly when the methoxy is in the para position (p-methoxybenzyl or PMB), is a well-known protecting group for amines in organic synthesis.[5][6] While the 3-methoxy (meta) substitution is less activating than the 4-methoxy (para) position, the benzyl C-N bond can still be susceptible to cleavage under certain conditions.

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be used to deprotect PMB-protected amines.[6][7] The reaction proceeds through a charge-transfer complex.

-

Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can also effect the cleavage of the methoxybenzyl group, particularly in the presence of a suitable cation scavenger.[5][7]

The reactivity of the 3-methoxybenzyl group is an important consideration for the stability of the compound under various experimental conditions.

Sources

- 1. scbt.com [scbt.com]

- 2. CYCLOPENTYL-(3,4-DIMETHOXY-BENZYL)-AMINE | 356091-42-4 [amp.chemicalbook.com]

- 3. N-benzylcyclopentanamine | C12H17N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to Cyclopentyl-(3-methoxy-benzyl)-amine: Synthesis, Characterization, and Physicochemical Properties

This technical guide provides a comprehensive overview of Cyclopentyl-(3-methoxy-benzyl)-amine, a secondary amine of interest in medicinal chemistry and organic synthesis. Given its status as a research chemical, this document synthesizes foundational chemical principles and data from analogous structures to present a robust guide for its synthesis, characterization, and handling. The information herein is intended for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

Cyclopentyl-(3-methoxy-benzyl)-amine is a molecule that combines a saturated carbocyclic ring (cyclopentyl) with an aromatic methoxy-substituted benzyl group via a secondary amine linkage. This structure imparts a combination of lipophilic and polar characteristics, making it an interesting scaffold for further chemical exploration.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and resulting chemical formula.

-

Molecular Formula: C₁₃H₁₉NO[1]

-

Molecular Weight: 205.3 g/mol [1]

-

IUPAC Name: N-(3-methoxybenzyl)cyclopentanamine

A hydrochloride salt form is also noted, with the following properties:

Caption: 2D Molecular Structure of Cyclopentyl-(3-methoxy-benzyl)-amine.

Physicochemical Data Summary

While specific experimental data for this exact molecule is not widely published, we can predict its properties based on its constituent functional groups and structurally similar compounds.

| Property | Predicted Value / Information | Source / Basis |

| Molecular Formula | C₁₃H₁₉NO | Santa Cruz Biotechnology[1] |

| Molecular Weight | 205.3 g/mol | Santa Cruz Biotechnology[1] |

| Physical State | Likely a liquid or low-melting solid at STP | Analogy to N-benzylcyclopentanamine[3] |

| Boiling Point | >200 °C (estimated) | Analogy to N-benzylcyclopentanamine (202-203 °C)[3] |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, dichloromethane). Limited solubility in water. | General properties of secondary amines |

| pKa (conjugate acid) | ~9-10 | Typical range for secondary amines |

Synthesis Methodology: Reductive Amination

A robust and widely applicable method for the synthesis of secondary amines is reductive amination.[4][5] This approach involves the reaction of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is favored for its high efficiency and the commercial availability of the starting materials.

Proposed Synthetic Workflow

The synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine can be efficiently achieved through the reductive amination of 3-methoxybenzaldehyde with cyclopentylamine. A mild reducing agent such as sodium triacetoxyborohydride (STAB) is ideal for this transformation as it is selective for the iminium ion over the aldehyde, allowing for a one-pot procedure.

Caption: Proposed workflow for the synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine.

Detailed Experimental Protocol

Materials:

-

3-methoxybenzaldehyde (1.0 eq)

-

Cyclopentylamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent system (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methoxybenzaldehyde (1.0 eq) and anhydrous dichloromethane. Stir the solution at room temperature until the aldehyde is fully dissolved.

-

Amine Addition: Add cyclopentylamine (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm. Continue to stir the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Cyclopentyl-(3-methoxy-benzyl)-amine.

Spectroscopic Characterization Profile

The structural elucidation of the synthesized product relies on a combination of spectroscopic techniques. Below are the predicted data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules.

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | t | 1H | Ar-H (H5) | Aromatic proton on the benzene ring. |

| ~6.80-6.90 | m | 3H | Ar-H (H2, H4, H6) | Aromatic protons on the benzene ring. |

| ~3.80 | s | 3H | -OCH₃ | Methoxy group protons. |

| ~3.75 | s | 2H | Ar-CH₂-N | Benzylic protons adjacent to the nitrogen. |

| ~3.10 | quintet | 1H | N-CH (cyclopentyl) | Methine proton on the cyclopentyl ring attached to nitrogen. |

| ~1.50-1.90 | m | 8H | -CH₂- (cyclopentyl) | Methylene protons of the cyclopentyl ring. |

| ~1.30 | br s | 1H | N-H | Amine proton, often broad and may exchange with D₂O. |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.0 | Ar-C-OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~141.0 | Ar-C (ipso) | Aromatic carbon attached to the benzylic CH₂. |

| ~129.5 | Ar-CH | Aromatic methine carbon. |

| ~120.0 | Ar-CH | Aromatic methine carbon. |

| ~113.0 | Ar-CH | Aromatic methine carbon. |

| ~112.5 | Ar-CH | Aromatic methine carbon. |

| ~58.0 | N-CH (cyclopentyl) | Cyclopentyl methine carbon attached to nitrogen. |

| ~55.2 | -OCH₃ | Methoxy group carbon.[6] |

| ~53.0 | Ar-CH₂-N | Benzylic carbon attached to nitrogen. |

| ~33.0 | -CH₂- (cyclopentyl) | Cyclopentyl methylene carbons adjacent to the N-CH group. |

| ~24.0 | -CH₂- (cyclopentyl) | Remaining cyclopentyl methylene carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorptions (neat or KBr):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3350 | Weak-Medium | N-H stretch (secondary amine)[7][8] |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Strong | Aliphatic C-H stretch (cyclopentyl and benzylic) |

| 1580-1600 | Medium-Strong | C=C aromatic ring stretch |

| 1250-1300 | Strong | Aryl-O stretch (asymmetric) |

| 1020-1250 | Medium | C-N stretch[8] |

| 1030-1050 | Strong | Aryl-O stretch (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted MS (Electron Impact, EI):

-

Molecular Ion (M⁺): m/z = 205. This peak should be observable.

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: The most prominent fragmentation will be the cleavage of the C-N bond to form a stable, resonance-stabilized methoxybenzyl cation at m/z = 121 . This is expected to be the base peak.

-

α-Cleavage at the Cyclopentyl Ring: Cleavage of a C-C bond in the cyclopentyl ring alpha to the nitrogen can lead to a fragment at m/z = 176 (M-29, loss of C₂H₅).

-

Loss of the cyclopentyl group can result in a fragment at m/z = 136 .

-

Safety and Handling

As Cyclopentyl-(3-methoxy-benzyl)-amine is designated for research use only, comprehensive toxicological data is not available.[1][2] Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of Cyclopentyl-(3-methoxy-benzyl)-amine. The proposed reductive amination protocol is a reliable method for accessing this compound. The predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized material. As with any research chemical, careful handling and thorough characterization are paramount.

References

-

ChemBK. N-benzylcyclopentanamine. [Link]

-

PubChem. N-benzylcyclopentanamine. [Link]

-

OpenStax. Spectroscopy of Amines. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

PubMed. Fragmentation mechanisms of protonated benzylamines. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. smolecule.com [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

CAS number for Cyclopentyl-(3-methoxy-benzyl)-amine

Absence of a Confirmed CAS Number for Cyclopentyl-(3-methoxy-benzyl)-amine Prevents Further Investigation

A thorough search of chemical databases and scientific literature has revealed no assigned Chemical Abstracts Service (CAS) number for the compound specified as "Cyclopentyl-(3-methoxy-benzyl)-amine." The CAS number is a unique numerical identifier assigned to every chemical substance, acting as a critical and unambiguous reference point for researchers, scientists, and regulatory bodies worldwide.

Without a confirmed CAS number, it is not possible to retrieve the necessary technical data required to construct an in-depth guide that meets the stipulated standards of scientific integrity and authoritativeness. Key information that is inextricably linked to the CAS number and currently unavailable includes:

-

Verified Synthesis Protocols: Standardized and reproducible methods for the preparation of the compound.

-

Spectroscopic and Physicochemical Data: Essential characterization data such as NMR, IR, mass spectrometry, melting point, and solubility, which are fundamental for identity confirmation and quality control.

-

Biological Activity and Mechanism of Action: Peer-reviewed studies detailing the compound's interactions with biological systems.

-

Safety, Handling, and Toxicological Information: Critical data for ensuring safe laboratory practices and assessing potential hazards.

Proceeding to generate a technical guide on a compound without a definitive CAS number would be speculative and could lead to the dissemination of unverified and potentially inaccurate information. This would be contrary to the core requirements of expertise, trustworthiness, and authoritative grounding.

Therefore, this document cannot be produced at this time. Should a CAS number for Cyclopentyl-(3-methoxy-benzyl)-amine be identified and published in reputable chemical registries, a comprehensive technical guide could be developed.

Spectroscopic Profile of Cyclopentyl-(3-methoxy-benzyl)-amine: A Technical Guide

Introduction

Cyclopentyl-(3-methoxy-benzyl)-amine is a secondary amine with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.3 g/mol .[1] Its structure combines a saturated cyclopentyl ring, a benzylic group, and a meta-substituted methoxybenzene ring. This unique combination of aliphatic and aromatic moieties makes it a molecule of interest for researchers in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Cyclopentyl-(3-methoxy-benzyl)-amine. As experimentally derived public data for this specific molecule is limited, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures. The methodologies for data acquisition are also detailed to provide a framework for experimental validation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Caption: Chemical structure of Cyclopentyl-(3-methoxy-benzyl)-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Cyclopentyl-(3-methoxy-benzyl)-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse program.

-

Spectral width: ~220 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.30 | t | 1H | Ar-H (H5) | The triplet multiplicity arises from coupling to the two adjacent aromatic protons. |

| ~6.75-6.85 | m | 3H | Ar-H (H2, H4, H6) | These protons are in different environments due to the methoxy group, leading to a complex multiplet. |

| ~3.80 | s | 3H | -OCH₃ | The singlet indicates no adjacent protons. The chemical shift is characteristic of a methoxy group on an aromatic ring. |

| ~3.75 | s | 2H | Benzyl-CH₂ | A singlet is expected as there are no adjacent protons. The chemical shift is typical for benzylic protons attached to a nitrogen. |

| ~3.00-3.10 | m | 1H | Cyclopentyl-CH | This methine proton is coupled to the adjacent CH₂ groups of the cyclopentyl ring, resulting in a multiplet. |

| ~1.40-1.90 | m | 8H | Cyclopentyl-CH₂ | The methylene protons of the cyclopentyl ring are diastereotopic and will appear as a series of complex multiplets. |

| ~1.20 | br s | 1H | N-H | The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent. It may not show clear coupling. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.0 | Ar-C (C3) | The carbon directly attached to the oxygen of the methoxy group is significantly deshielded. |

| ~141.0 | Ar-C (C1) | The ipso-carbon of the benzyl group. |

| ~129.5 | Ar-CH (C5) | Aromatic CH carbon. |

| ~119.0 | Ar-CH (C6) | Aromatic CH carbon. |

| ~113.0 | Ar-CH (C4) | Aromatic CH carbon. |

| ~112.0 | Ar-CH (C2) | Aromatic CH carbon. |

| ~58.0 | Cyclopentyl-CH | The methine carbon of the cyclopentyl group attached to the nitrogen. |

| ~55.2 | -OCH₃ | The carbon of the methoxy group.[2] |

| ~53.0 | Benzyl-CH₂ | The benzylic carbon attached to the nitrogen. |

| ~33.0 | Cyclopentyl-CH₂ | The methylene carbons of the cyclopentyl ring adjacent to the CH-N group. |

| ~24.0 | Cyclopentyl-CH₂ | The other methylene carbons of the cyclopentyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method. Alternatively, a thin film can be prepared by depositing a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Assignment |

| 3300-3350 | Weak-Medium | N-H stretch | Secondary amine N-H bond.[3][4] |

| 3000-3100 | Medium | C-H stretch | Aromatic C-H.[5] |

| 2850-2960 | Strong | C-H stretch | Aliphatic C-H (cyclopentyl and benzyl CH₂).[6] |

| 1580-1600 | Medium | C=C stretch | Aromatic ring.[7] |

| 1450-1500 | Medium | C=C stretch | Aromatic ring.[7] |

| 1250-1300 | Strong | C-O stretch | Aryl ether (asymmetric). |

| 1020-1075 | Medium | C-O stretch | Aryl ether (symmetric). |

| 1150-1250 | Medium | C-N stretch | Aliphatic amine.[3] |

| 750-810 & 690 | Strong | C-H out-of-plane bend | Meta-substituted benzene ring.[8][9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

EI-MS:

-

A small amount of the sample is introduced into the ion source, often via a Gas Chromatography (GC) system.

-

Electron energy: 70 eV.

-

-

ESI-MS:

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

-

The analysis is typically run in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Predicted Mass Spectrum Fragmentation

The molecular ion peak (M⁺) in EI-MS for Cyclopentyl-(3-methoxy-benzyl)-amine would be at m/z 205. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 206.

Caption: Predicted major fragmentation pathways in EI-MS.

Key Fragmentation Pathways:

-

α-Cleavage: This is a characteristic fragmentation for amines.[10] Cleavage of the C-C bond adjacent to the nitrogen is common.

-

Loss of the cyclopentyl radical would lead to the formation of the 3-methoxybenzylaminium ion at m/z 136 .

-

Loss of the 3-methoxybenzyl radical would result in the cyclopentylaminium ion at m/z 84 .

-

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to the formation of a tropylium ion.

-

A prominent peak at m/z 121 corresponding to the methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺) is expected.[11] This can further lose formaldehyde (CH₂O) to give the tropylium ion at m/z 91 .

-

-

Loss of the Methoxy Group: Loss of a methoxy radical (·OCH₃) from the molecular ion would result in a fragment at m/z 174 .

Conclusion

This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for Cyclopentyl-(3-methoxy-benzyl)-amine. The provided spectral interpretations, based on fundamental principles and data from analogous compounds, offer a robust framework for the identification and characterization of this molecule. The experimental protocols outlined herein serve as a practical guide for researchers to acquire and validate this data. This comprehensive spectroscopic profile is an essential resource for scientists and professionals working with this compound, ensuring its correct identification and facilitating its application in further research and development.

References

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.

-

Illinois State University Department of Chemistry. Infrared Spectroscopy. [Link]

- Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(5), 38-40.

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. IR: amines. [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26.

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

-

ResearchGate. Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [Link]

-

Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

-

University of Alabama at Birmingham. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. 3-Methoxy-N-methylbenzylamine. [Link]

-

National Institutes of Health. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

-

PubMed. Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. [Link]

-

PubChem. N-benzylcyclopentanamine. [Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]

-

PubChem. N-methylcyclopentanamine. [Link]

-

ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1 H and 13 C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. 3-Methoxybenzylamine(5071-96-5) 1H NMR spectrum [chemicalbook.com]

solubility of Cyclopentyl-(3-methoxy-benzyl)-amine in different solvents

An In-depth Technical Guide to the Solubility of Cyclopentyl-(3-methoxy-benzyl)-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of Cyclopentyl-(3-methoxy-benzyl)-amine, a compound of interest in pharmaceutical research and drug development. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource for researchers and scientists. It outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers insights into solvent selection for formulation and development. This guide is designed to empower drug development professionals with the necessary tools to accurately characterize the solubility profile of Cyclopentyl-(3-methoxy-benzyl)-amine and similar chemical entities.

Introduction to Cyclopentyl-(3-methoxy-benzyl)-amine

Cyclopentyl-(3-methoxy-benzyl)-amine is a secondary amine with a molecular structure that suggests its potential utility as a scaffold in medicinal chemistry. The molecule incorporates a non-polar cyclopentyl group, a semi-polar benzylamine core, and a methoxy-substituted aromatic ring. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and ultimately, clinical efficacy.[1] This guide will provide a robust framework for approaching the solubility assessment of this compound.

Structural Analysis:

-

Cyclopentyl Group: This bulky, non-polar aliphatic ring is expected to contribute to lower aqueous solubility and higher solubility in non-polar organic solvents.

-

Benzylamine Core: The secondary amine group provides a site for hydrogen bonding, potentially enhancing solubility in protic solvents. Its basic nature (pKa estimation required) will lead to pH-dependent aqueous solubility.

-

3-Methoxy-benzyl Group: The methoxy group is a weak hydrogen bond acceptor and adds some polarity to the aromatic ring. The overall phenyl ring remains largely hydrophobic.

Theoretical Considerations and Physicochemical Properties

Before undertaking experimental work, it is crucial to estimate the key physicochemical properties of Cyclopentyl-(3-methoxy-benzyl)-amine that will govern its solubility.

Predicted Physicochemical Properties

While experimental data is the gold standard, computational tools can provide valuable initial estimates. For a structurally related compound, cyclopentyl-(2,5-dimethoxy-benzyl)-amine, the predicted XLogP3 is 3.1, suggesting a lipophilic character.[2] We can anticipate a similar lipophilicity for our target compound.

Table 1: Estimated Physicochemical Properties of Cyclopentyl-(3-methoxy-benzyl)-amine

| Property | Estimated Value/Characteristic | Implication for Solubility |

| Molecular Weight | ~219.32 g/mol | Moderate molecular weight, generally favorable for solubility. |

| logP (Lipophilicity) | Estimated ~3.0 - 3.5 | Indicates a preference for non-polar environments and likely low intrinsic aqueous solubility. |

| pKa (Basicity) | Estimated ~9.5 - 10.5 | As a secondary amine, it will be protonated at physiological pH, leading to significantly increased aqueous solubility at lower pH values. |

| Hydrogen Bond Donors | 1 (N-H) | Ability to donate hydrogen bonds to protic solvents. |

| Hydrogen Bond Acceptors | 2 (N and O) | Ability to accept hydrogen bonds from protic solvents. |

| Polar Surface Area | ~21.3 Ų (estimated) | A relatively low polar surface area, consistent with a lipophilic molecule. |

Principles of Solvent-Solute Interactions

The dissolution of Cyclopentyl-(3-methoxy-benzyl)-amine in a given solvent is governed by the principle of "like dissolves like." The interplay of intermolecular forces dictates the extent of solubility.

Caption: Key intermolecular forces governing solubility.

A successful dissolution process requires the energy released from solute-solvent interactions to overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.

Experimental Determination of Solubility

A multi-tiered approach to solubility testing is recommended, starting with kinetic solubility for initial screening and progressing to thermodynamic solubility for a definitive understanding.[3]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate. It's a high-throughput method ideal for early discovery to flag compounds with potential solubility issues.[1][3]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. This is determined by allowing an excess of the solid compound to equilibrate with the solvent over a set period. The "shake-flask" method is the gold standard for this measurement.[4][5]

Experimental Workflow

The following diagram outlines a robust workflow for the comprehensive solubility assessment of Cyclopentyl-(3-methoxy-benzyl)-amine.

Caption: A comprehensive workflow for solubility determination.

Detailed Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is a self-validating system for determining the equilibrium solubility of Cyclopentyl-(3-methoxy-benzyl)-amine.

Materials:

-

Cyclopentyl-(3-methoxy-benzyl)-amine (solid)

-

Selected solvents (e.g., Water, pH 7.4 PBS, pH 2.0 HCl, Ethanol, Methanol, Acetonitrile, DMSO, Dichloromethane, Ethyl Acetate)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC-UV or LC-MS system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Cyclopentyl-(3-methoxy-benzyl)-amine (e.g., 2-5 mg) to a vial. The key is to have undissolved solid remaining at equilibrium.[5]

-

Accurately dispense a known volume of the desired solvent (e.g., 1 mL) into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5]

-

Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. A time-point study can be conducted to confirm when equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes). This method can sometimes overestimate solubility if fine particles remain suspended.[6]

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This may underestimate solubility if the compound adsorbs to the filter material.[6] Pre-wetting the filter with the solution can mitigate this.

-

-

-

Analysis:

-

Prepare a calibration curve of Cyclopentyl-(3-methoxy-benzyl)-amine in a suitable solvent (e.g., acetonitrile/water) using known concentrations.

-

Dilute an aliquot of the clear, saturated supernatant with the analysis solvent to fall within the range of the calibration curve.

-

Analyze the diluted samples and standards by a validated HPLC-UV or LC-MS method. HPLC is preferred as it can separate the parent compound from any potential impurities or degradants.[6]

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.

-

Express the final solubility in units such as mg/mL or µg/mL.

-

Solvent Selection and Solubility Profile

The choice of solvents for testing and for subsequent formulation is critical.[7] Based on the structure of Cyclopentyl-(3-methoxy-benzyl)-amine, a range of solvents should be evaluated.

Recommended Solvents for Characterization

-

Aqueous Buffers:

-

pH 7.4 (e.g., PBS): To simulate physiological conditions.

-

pH ~2.0 (e.g., 0.01 N HCl): To determine the solubility of the protonated, salt form of the amine.

-

Water (unbuffered): To determine intrinsic aqueous solubility.

-

-

Polar Protic Solvents: Ethanol, Methanol, Isopropanol. These are common in pharmaceutical formulations and can engage in hydrogen bonding.

-

Polar Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF). These are often used in early-stage discovery and as co-solvents.[8]

-

Non-Polar/Moderately Polar Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF). These are relevant for synthesis and purification processes.[9]

Anticipated Solubility Behavior

-

Aqueous Solubility: Expected to be low at neutral pH due to the lipophilic nature of the molecule. Solubility will likely increase significantly at acidic pH as the amine becomes protonated and forms a more soluble salt.

-

Organic Solubility: High solubility is anticipated in a range of organic solvents, particularly those with moderate polarity like DCM, THF, and lower alcohols. Solubility in highly non-polar solvents like hexanes may be more limited due to the presence of the polar amine and ether groups. High solubility is expected in polar aprotic solvents like DMSO.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different solvent systems.

Table 2: Experimental Solubility of Cyclopentyl-(3-methoxy-benzyl)-amine (Template)

| Solvent/Medium | Temperature (°C) | Method | Solubility (mg/mL) | Observations |

| Water | 25 | Shake-Flask | [Enter Data] | |

| PBS (pH 7.4) | 25 | Shake-Flask | [Enter Data] | |

| 0.01 N HCl (pH 2.0) | 25 | Shake-Flask | [Enter Data] | |

| Ethanol | 25 | Shake-Flask | [Enter Data] | |

| Methanol | 25 | Shake-Flask | [Enter Data] | |

| Acetonitrile | 25 | Shake-Flask | [Enter Data] | |

| Dichloromethane | 25 | Shake-Flask | [Enter Data] | |

| Ethyl Acetate | 25 | Shake-Flask | [Enter Data] | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | [Enter Data] |

Conclusion and Future Directions

This guide provides a comprehensive framework for determining and understanding the solubility of Cyclopentyl-(3-methoxy-benzyl)-amine. By combining theoretical predictions with rigorous experimental methodologies like the shake-flask method, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. The pH-dependent aqueous solubility will be a critical parameter to optimize for potential oral formulations. Future work should focus on characterizing the solid-state properties (e.g., crystallinity vs. amorphous content) of the compound, as this can significantly influence thermodynamic solubility.[6]

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Vertex AI Search.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Amines Pharmaceutical Solvent Market's Tech Revolution: Projections to 2033. (2025). Google.

- Key Considerations for Selecting Solvents in Drug Manufacturing. (2025). Purosolv.

- Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride. (n.d.). Santa Cruz Biotechnology.

- Cyclopentyl-(3-methoxy-benzyl)-amine. (n.d.). Santa Cruz Biotechnology.

- Cyclopentanemethylamine | C6H13N. (n.d.). PubChem.

- Benzyl-(3-methoxy-benzyl)-amine | C15H17NO. (n.d.). PubChem.

- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2025). American Chemical Society.

- Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2025).

- Solvent selection tool. (n.d.). American Chemical Society.

- Cyclopentylamine | C5H11N. (n.d.). PubChem.

- N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine. (n.d.). BLDpharm.

- N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. (n.d.). Enamine.

- cyclopentyl-(2,5-dimethoxy-benzyl)-amine. (n.d.). Echemi.

- 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-. (n.d.). PubChem.

- 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. (n.d.). PubChem.

- The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. (1948). PubMed.

- Cyclopentyl-(3-methoxy-benzyl)-amine. (n.d.).

- Cyclopentyl-(3-methoxy-benzyl)-amine. (n.d.). Santa Cruz Biotechnology (Korean).

- CYCLOPENTYL-(3,4-DIMETHOXY-BENZYL)-AMINE. (n.d.). ChemicalBook.

Sources

- 1. rheolution.com [rheolution.com]

- 2. echemi.com [echemi.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 8. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]

- 9. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Safety and Hazard Guide for Cyclopentyl-(3-methoxy-benzyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl-(3-methoxy-benzyl)-amine is a compound of interest within the landscape of contemporary chemical research and drug development. As with any novel or specialized chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the potential hazards associated with Cyclopentyl-(3-methoxy-benzyl)-amine, drawing upon data from structurally related compounds to establish a comprehensive safety framework. Given the limited direct safety data for this specific molecule, a conservative approach based on analogous structures is both prudent and necessary.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for Cyclopentyl-(3-methoxy-benzyl)-amine, a hazard assessment must be conducted by examining the safety profiles of its constituent moieties and structurally similar compounds, such as N-isopropylbenzylamine, 3-Methoxybenzylamine, and Cyclopentylamine.

GHS Hazard Classification (Inferred)

Based on the available data for analogous compounds, Cyclopentyl-(3-methoxy-benzyl)-amine should be handled as a substance with the following potential GHS classifications:

| Hazard Class | Category | Hazard Statement | Source Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] | 3-Methoxybenzylamine |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage.[1] OR H315: Causes skin irritation.[2][3][4][5] | N-isopropylbenzylamine, 3-Methoxybenzylamine |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage. OR H319: Causes serious eye irritation.[2][3][4][5] | N-isopropylbenzylamine, 3-Methoxybenzylamine |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2][3][4][5] | N-isopropylbenzylamine, 3-Methoxybenzylamine |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1] | N-isopropylbenzylamine |

It is imperative to treat the compound as hazardous until its toxicological properties have been thoroughly investigated and confirmed.

Toxicological Profile (Inferred)

-

Acute Effects: Ingestion may be harmful.[1][2][3] Direct contact can be expected to cause skin irritation or severe burns and serious eye damage.[1][2][3][4][5][6][7] Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][2][3][4][5][6]

-

Chronic Effects: The long-term toxicological properties of Cyclopentyl-(3-methoxy-benzyl)-amine have not been determined. As a matter of principle, exposure should be minimized.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.

Hierarchy of Controls

Caption: Hierarchy of controls for mitigating risks associated with Cyclopentyl-(3-methoxy-benzyl)-amine.

Engineering Controls

-

All work with Cyclopentyl-(3-methoxy-benzyl)-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]

-

For operations with a higher risk of aerosol generation or when handling larger quantities, the use of a glove box may be warranted.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

A flame-retardant lab coat must be worn at all times.

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[5] It is crucial to check the breakthrough time and permeation rate of the glove material for structurally similar compounds. Gloves should be inspected before use and changed frequently.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1]

Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.[8]

-

Use non-sparking tools and equipment where applicable.[9]

-

Ensure proper labeling of all containers.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and acids.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[4][10] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[7] If the individual is conscious, provide them with two glasses of water to drink.[1] Seek immediate medical attention. |

Spill and Leak Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for hazardous waste disposal.

-

-

Large Spills:

Disposal Considerations

-

All waste containing Cyclopentyl-(3-methoxy-benzyl)-amine must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain.

Conclusion

References

-

Material Safety Data Sheet - n-Isopropylbenzylamine, 97%. Cole-Parmer.

-

Cyclopentyl-(3-methoxy-benzyl)-amine. Santa Cruz Biotechnology.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SAFETY DATA SHEET. Merck Millipore.

-

Isopropylbenzylamine SDS, 102-97-6 Safety Data Sheets. ECHEMI.

-

Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride. Santa Cruz Biotechnology.

-

Safety Data Sheet: N-Isopropyl-N-benzylamine. Chemos GmbH & Co.KG.

-

SAFETY DATA SHEET. Fisher Scientific.

-

3-Methoxybenzylamine. PubChem.

-

3-Methoxybenzylamine 98%. Sigma-Aldrich.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

material safety data sheet sds/msds. CDH Fine Chemical.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

Safety Data Sheet. Cayman Chemical.

-

Safety Data Sheet. CymitQuimica.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. 3-Methoxybenzylamine | C8H11NO | CID 21156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. echemi.com [echemi.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Cyclopentyl-(3-methoxy-benzyl)-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride, a secondary amine of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document consolidates information on its fundamental properties, proposes a robust synthetic route based on established chemical principles, outlines expected analytical characterization, and discusses potential biological activities by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and practical insights into this compound.

Introduction and Chemical Properties

Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride is a secondary amine hydrochloride salt. The structure features a cyclopentyl group and a 3-methoxybenzyl group attached to a central nitrogen atom. The hydrochloride salt form generally confers increased water solubility and stability, making it suitable for pharmaceutical and research applications.

Table 1: Core Properties of Cyclopentyl-(3-methoxy-benzyl)-amine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO・HCl | [1] |

| Molecular Weight | 241.76 g/mol | [1] |

| CAS Number | Not explicitly available in searched sources | N/A |

| Appearance | Expected to be a crystalline solid | General knowledge of amine hydrochlorides |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of amine hydrochlorides |

The free base, Cyclopentyl-(3-methoxy-benzyl)-amine, has a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .[2]

Synthesis and Purification

A highly plausible and efficient method for the synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine is through the reductive amination of cyclopentanone with 3-methoxybenzylamine. This well-established reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Proposed Synthetic Pathway: Reductive Amination

The overall synthetic workflow is depicted below. The choice of reducing agent is critical and influences the reaction conditions and outcomes.

Caption: Proposed synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride via reductive amination.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent suitable for reductive aminations.

Materials and Reagents:

-

Cyclopentanone

-

3-Methoxybenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq) and 3-methoxybenzylamine (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored. Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Cyclopentyl-(3-methoxy-benzyl)-amine free base.

-

Purification of the Free Base: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

-

Isolation of the Hydrochloride Salt: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the cyclopentyl protons, the benzylic methylene protons, the aromatic protons of the 3-methoxyphenyl group, the methoxy protons, and a broad signal for the amine proton (which may exchange with deuterium in deuterated solvents). |

| ¹³C NMR | Resonances for the cyclopentyl carbons, the benzylic methylene carbon, the aromatic carbons (including the carbon attached to the methoxy group), and the methoxy carbon. |

| Infrared (IR) | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-O stretching (methoxy group). |

| Mass Spectrometry (MS) | The mass spectrum of the free base should show a molecular ion peak (M⁺) corresponding to the molecular weight of 205.30. Fragmentation patterns may include the loss of the cyclopentyl or benzyl group. |

Potential Biological Activity and Mechanism of Action

While no specific biological studies on Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride were identified, the structural motifs present in the molecule suggest potential areas of pharmacological interest.

Insights from Structurally Related Compounds

-

Anticonvulsant Activity: A study on synthetic N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide macamides demonstrated anticonvulsant effects.[3][4] This suggests that the N-(3-methoxybenzyl) moiety may contribute to activity within the central nervous system. The proposed mechanism involves the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, leading to increased levels of endogenous endocannabinoids.[3][4]

-

Cyclopentylamine Derivatives: A patent for 3-substituted cyclopentylamine derivatives suggests their potential utility in treating various diseases, highlighting the interest in the cyclopentylamine scaffold in medicinal chemistry.[5]

-

General CNS Activity: The overall structure bears some resemblance to compounds that interact with CNS targets. Further screening would be necessary to elucidate any specific activities.

Postulated Mechanism of Action

Based on the activity of related macamides, a potential mechanism of action for Cyclopentyl-(3-methoxy-benzyl)-amine derivatives could involve the modulation of the endocannabinoid system.

Caption: A postulated mechanism of action based on related compounds.

Safety and Handling

No specific safety data sheet (SDS) for Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride is publicly available. Therefore, precautions should be based on the general hazards associated with amine hydrochlorides.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

Conclusion

Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride is a compound with potential for further investigation in the field of medicinal chemistry. This guide has outlined its fundamental properties, a reliable synthetic route, and a framework for its analytical characterization. While its specific biological activities remain to be elucidated, parallels with structurally similar molecules suggest that it may possess interesting pharmacological properties, particularly within the central nervous system. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and related compounds.

References

- Fukui, H., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. PubMed.

- Fukui, H., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI.

- Böhm, G., et al. (2015). 3-substituted cyclopentylamine derivatives.

Sources

- 1. scbt.com [scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO2015022038A1 - 3-substituted cyclopentylamine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to Cyclopentyl-(3-methoxy-benzyl)-amine: Synthesis, Characterization, and Potential Applications

Abstract

Cyclopentyl-(3-methoxy-benzyl)-amine is a secondary amine that, while commercially available for research purposes, lacks a detailed, publicly documented history of its discovery and specific development.[1][2] This technical guide serves to bridge this gap by providing a comprehensive overview based on established principles of organic chemistry and medicinal chemistry. We will explore the logical synthesis of this compound, detail its characterization, and discuss its potential applications in drug discovery and chemical research, drawing parallels from structurally related molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this and similar chemical entities.